

5-MethoxyPinocembroside: A Technical Guide to Natural Sources and Isolation

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Compound of Interest

Compound Name: 5-MethoxyPinocembroside

Cat. No.: B3028007

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources and detailed methodologies for the isolation of **5-MethoxyPinocembroside**, a flavonoid of growing interest for its potential therapeutic properties. This document is intended to serve as a practical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of 5-MethoxyPinocembroside

5-MethoxyPinocembroside, a glycosidic flavanone, has been identified in a limited number of plant species. The primary and most well-documented botanical source is *Penthorum chinense* Pursh. Another reported, though less detailed, source is *Moringa oleifera* Lam.

Natural Source	Plant Part	Family
<i>Penthorum chinense</i> Pursh	Aerial parts (leaves and stems) [1]	Penthoraceae
<i>Moringa oleifera</i> Lam.	Leaves	Moringaceae

Quantitative Analysis

Precise quantitative data for the yield of purified **5-MethoxyPinocembroside** from its natural sources is not extensively reported in the available scientific literature. However, the yields of

crude extracts from *Penthorum chinense* provide a valuable baseline for extraction efficiency. The following table summarizes the yields of various extracts obtained from the initial processing of the plant's aerial parts.

Plant Material	Extraction Step	Yield (from 10 kg dried aerial parts)
Penthorum chinense Pursh	80% Ethanol Extract	1,167 g
Penthorum chinense Pursh	Petroleum Ether Soluble Extract	99 g
Penthorum chinense Pursh	Ethyl Acetate Soluble Extract	245 g
Penthorum chinense Pursh	n-Butanol Soluble Extract	239 g

It is important to note that **5-MethoxyPinocembroside** is a component within these extracts, and its final isolated yield will be significantly lower.

Experimental Protocols for Isolation from *Penthorum chinense*

The following is a detailed, multi-step protocol for the extraction and isolation of **5-MethoxyPinocembroside** from the aerial parts of *Penthorum chinense*. This protocol is a composite of established methodologies for the extraction of polyphenols from this plant, followed by a standard chromatographic purification approach.

Initial Extraction and Solvent Partitioning

This initial phase aims to obtain a crude extract enriched with flavonoid compounds.

Materials:

- Dried and powdered aerial parts of *Penthorum chinense*
- 80% Ethanol (EtOH)
- Petroleum Ether

- Ethyl Acetate (EtOAc)
- n-Butanol (n-BuOH)
- Distilled Water
- Rotary evaporator
- Large-scale extraction vessel
- Separatory funnels

Procedure:

- The dried aerial parts of *P. chinense* (10 kg) are extracted three times with 80% EtOH (3 x 80 L) for 2 hours each at 80°C.
- The ethanolic extracts are combined and concentrated under vacuum using a rotary evaporator to yield a residue (approximately 1,167 g).
- The residue is suspended in 1.5 L of distilled water.
- The aqueous suspension is then successively partitioned with:
 - Petroleum ether (3 x 1.0 L)
 - Ethyl acetate (3 x 2.0 L)
 - n-Butanol (2 x 1.5 L)
- Each solvent fraction is collected, and the solvent is evaporated under reduced pressure to yield the respective soluble extracts. The ethyl acetate-soluble extract (approximately 245 g) is retained for further purification of **5-MethoxyPinocembroside**.

Silica Gel Column Chromatography

The ethyl acetate extract is subjected to column chromatography to separate compounds based on their polarity.

Materials:

- Ethyl acetate soluble extract of *P. chinense*
- Silica gel (for column chromatography)
- Dichloromethane (CH_2Cl_2)
- Methanol (CH_3OH)
- Chromatography column
- Fraction collector

Procedure:

- A portion of the ethyl acetate extract (100 g) is loaded onto a silica gel column.
- The column is eluted with a gradient of dichloromethane-methanol (CH_2Cl_2 - CH_3OH) with the following solvent ratios (v/v):
 - 50:1
 - 30:1
 - 10:1
 - 5:1
 - 2:1
 - 1:1
- Each solvent gradient is eluted with a volume of 2 L.
- Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing **5-MethoxyPinocembroside**.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The fractions from the silica gel column containing **5-MethoxyPinocembroside** are further purified using preparative HPLC to isolate the pure compound.

Materials:

- Enriched fractions from silica gel chromatography
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Formic acid (optional, for improved peak shape)
- Preparative HPLC system with a C18 column
- Fraction collector
- Lyophilizer

Procedure:

- The fractions identified as containing **5-MethoxyPinocembroside** are pooled and the solvent is evaporated.
- The dried residue is dissolved in a minimal amount of the initial mobile phase for injection.
- The sample is purified on a preparative reverse-phase HPLC system using a C18 column.
- A typical mobile phase consists of a gradient of water (A) and acetonitrile (B), both potentially containing a small amount of formic acid (e.g., 0.1%). A suggested gradient is:
 - Start with a higher proportion of water.
 - Gradually increase the proportion of acetonitrile to elute compounds of increasing hydrophobicity.

- The elution is monitored using a UV detector, and fractions corresponding to the peak of **5-MethoxyPinocembroside** are collected.
- The collected fractions are combined, and the solvent is removed, often by lyophilization, to yield pure **5-MethoxyPinocembroside**.

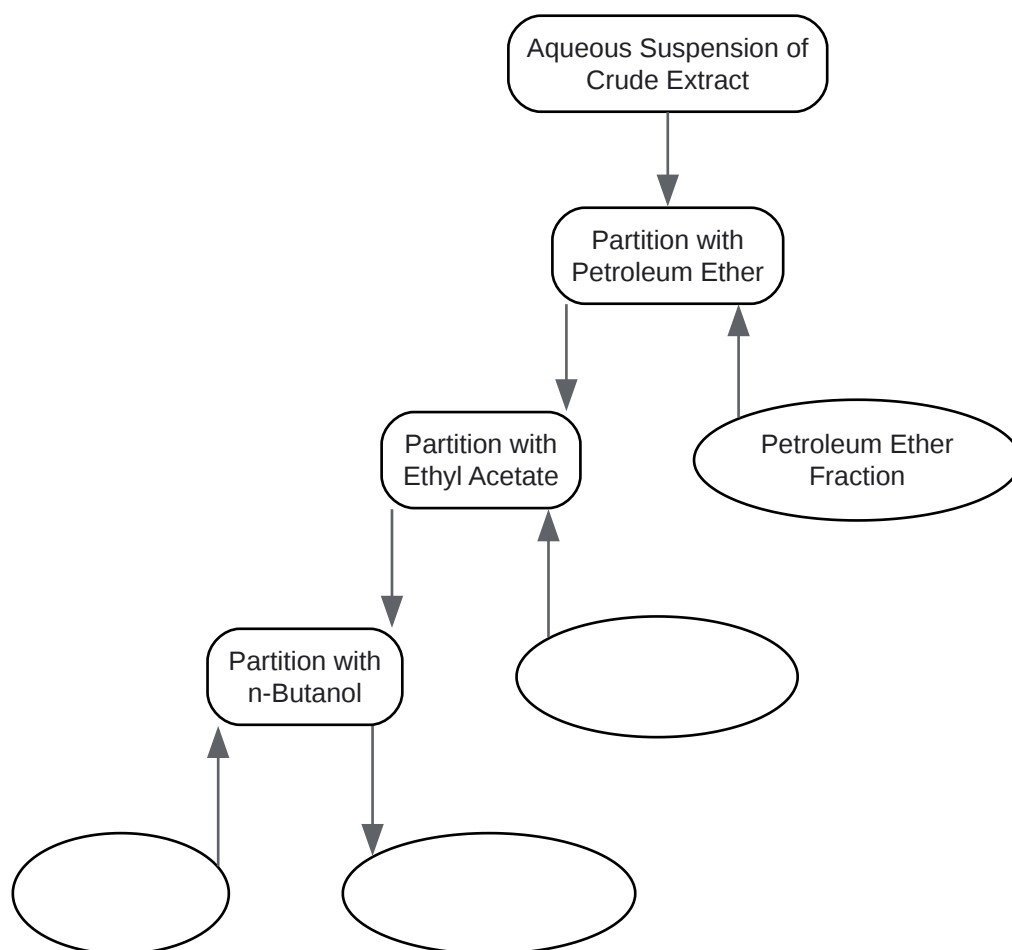
Visualized Workflows and Diagrams

The following diagrams illustrate the key experimental workflows for the isolation of **5-MethoxyPinocembroside**.



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Figure 1: Overall workflow for the isolation of **5-MethoxyPinocembroside**.



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Figure 2: Detailed solvent partitioning scheme.

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